Cas no 1189693-23-9 (Oxyphenbutazone-d9)

Oxyphenbutazone-d9 is a deuterated analog of oxyphenbutazone, where nine hydrogen atoms are replaced with deuterium. This isotopic labeling enhances the compound's utility in pharmacokinetic and metabolic studies, providing improved accuracy in mass spectrometry and NMR analyses due to reduced signal interference. The deuterium substitution also increases metabolic stability, making it valuable for tracing drug pathways and identifying metabolites in biological systems. Oxyphenbutazone-d9 is commonly employed as an internal standard in quantitative assays, ensuring precise and reproducible results. Its high chemical purity and isotopic enrichment (>98%) make it a reliable reference material for research in pharmacology and analytical chemistry.
Oxyphenbutazone-d9 structure
Oxyphenbutazone-d9 structure
Product Name:Oxyphenbutazone-d9
CAS No:1189693-23-9
MF:C19H20N2O3
MW:333.429160118103
CID:1062888
PubChem ID:46782667
Update Time:2025-06-07

Oxyphenbutazone-d9 Chemical and Physical Properties

Names and Identifiers

    • Oxyphenbutazone-d9
    • 1-(4-hydroxyphenyl)-4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-2-phenylpyrazolidine-3,5-dione
    • Oxyphenbutazone-d9 (n-butyl-d9)
    • F91221
    • 4-Hydroxyphenylbutazone-d9
    • (+/-)-OXYPHENBUTAZONE-D9
    • 1-Phenyl-2-(p-hydroxyphenyl)-3,5-dioxo-4-(butyl-d9)pyrazolidine
    • 1189693-23-9
    • 4-(Butyl-d9)-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione
    • 4-(~2~H_9_)Butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione
    • HY-B1355AS
    • DTXSID30676095
    • CS-0203561
    • J-003972
    • Inchi: 1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3/i1D3,2D2,3D2,9D2
    • InChI Key: HFHZKZSRXITVMK-ZNZAITRCSA-N
    • SMILES: O=C1C(C(N(C2C=CC=CC=2)N1C1C=CC(=CC=1)O)=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Computed Properties

  • Exact Mass: 333.20400
  • Monoisotopic Mass: 333.20388322g/mol
  • Isotope Atom Count: 9
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 454
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 60.8Ų

Experimental Properties

  • Melting Point: 48-50?C
  • PSA: 60.85000
  • LogP: 3.62340

Oxyphenbutazone-d9 Pricemore >>

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